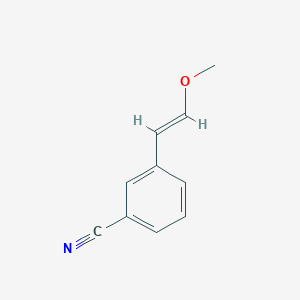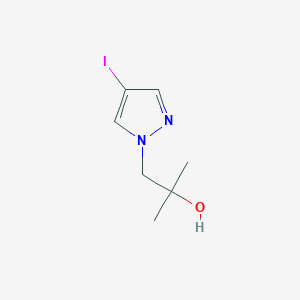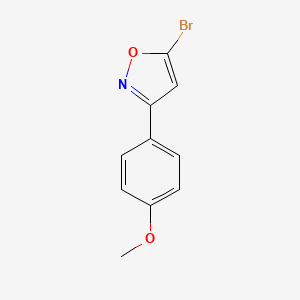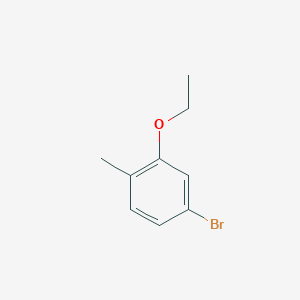![molecular formula C7H6BrN3 B1442195 5-Bromo-1-metil-1H-benzo[d][1,2,3]triazol CAS No. 944718-31-4](/img/structure/B1442195.png)
5-Bromo-1-metil-1H-benzo[d][1,2,3]triazol
Descripción general
Descripción
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antimicrobianos
Los derivados del 5-Bromo-1-metil-1H-benzo[d][1,2,3]triazol se han explorado por su potencial como agentes antimicrobianos. El anillo triazol es un motivo común en muchos compuestos farmacológicamente activos, y su incorporación en el diseño de fármacos puede mejorar la actividad contra varios patógenos bacterianos y fúngicos .
Agricultura: Desarrollo de Pesticidas
En agricultura, este compuesto sirve como un bloque de construcción para la síntesis de pesticidas. Su motivo estructural se encuentra en varios agroquímicos utilizados para proteger los cultivos de plagas y enfermedades, contribuyendo al aumento del rendimiento y la seguridad alimentaria .
Ciencia de Materiales: Inhibición de la Corrosión
Los derivados del triazol son conocidos por sus propiedades de inhibición de la corrosión. Forman una capa protectora sobre los metales, evitando la oxidación y la degradación, lo cual es crucial para prolongar la vida útil de los materiales utilizados en la construcción y la fabricación .
Aplicaciones Industriales: Síntesis Química
Industrialmente, el this compound se utiliza en procesos de síntesis química. Actúa como un intermedio en la producción de varios compuestos orgánicos debido a su reactividad y estabilidad en diferentes condiciones químicas .
Ciencia Ambiental: Control de la Contaminación
Este compuesto juega un papel en la ciencia ambiental, particularmente en las estrategias de control de la contaminación. Sus derivados se pueden usar para eliminar metales tóxicos y contaminantes orgánicos de las aguas residuales, ayudando en los esfuerzos de remediación ambiental .
Bioquímica: Inhibición Enzimática
En bioquímica, los investigadores investigan el uso de derivados del triazol como inhibidores enzimáticos. Estos compuestos pueden modular la actividad de las enzimas, lo cual es valioso para comprender las vías metabólicas y desarrollar tratamientos para enfermedades donde se interrumpe la regulación enzimática .
Química Analítica: Cromatografía
Los químicos analíticos emplean el this compound en cromatografía como un estándar o un agente de derivatización para analizar mezclas complejas. Sus propiedades químicas distintas facilitan la separación e identificación de sustancias .
Investigación Fundamental: Estudios Moleculares
Los estudios de investigación fundamental utilizan este compuesto en la exploración de interacciones y reacciones moleculares. Sirve como un compuesto modelo para estudiar el comportamiento de estructuras heterocíclicas en varios entornos químicos .
Mecanismo De Acción
Target of Action
It is known that triazole compounds often interact with enzymes and proteins in the body .
Mode of Action
It is suggested that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Triazole compounds are known to play a role in a diverse range of applications, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole. For instance, its storage temperature is recommended to be between 2-8°C . Additionally, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability .
Análisis Bioquímico
Biochemical Properties
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it acts as an inhibitor, affecting the enzyme’s ability to metabolize substrates. This interaction is crucial in studying the metabolic pathways and the role of cytochrome P450 in drug metabolism . Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole has been shown to interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways that regulate cell growth and division . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. It binds to the active site of enzymes, such as cytochrome P450, inhibiting their activity by preventing substrate binding and catalysis . This inhibition can lead to changes in the metabolic processing of various compounds, including drugs and endogenous substrates. Additionally, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over different time periods to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole in animal models vary with dosage. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys. These findings highlight the importance of dose optimization in the potential therapeutic use of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole.
Metabolic Pathways
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It can inhibit the metabolism of various substrates, leading to altered levels of metabolites and changes in metabolic flux. This compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The distribution of this compound is influenced by its lipophilicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole may vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
5-bromo-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYITCIMJVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944718-31-4 | |
| Record name | 5-bromo-1-methyl-1H-1,2,3-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)





![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B1442122.png)




![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)

